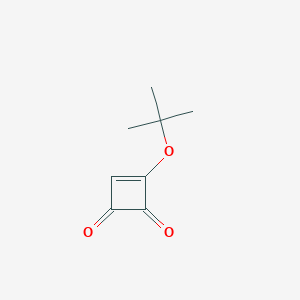
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- is a chemical compound with a unique structure characterized by a cyclobutene ring with two ketone groups and a tert-butoxy group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- typically involves the reaction of cyclobutene-1,2-dione with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of cyclobutanediols.
Substitution: Formation of various substituted cyclobutene derivatives.
Applications De Recherche Scientifique
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- involves its reactive ketone groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially inhibiting their function. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione:
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Diethoxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Cyclobutene-1,2-dione, 3-(1,1-dimethylethoxy)- is unique due to its tert-butoxy group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O3/c1-8(2,3)11-6-4-5(9)7(6)10/h4H,1-3H3 |
Clé InChI |
ZURAENGLNSXLBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)
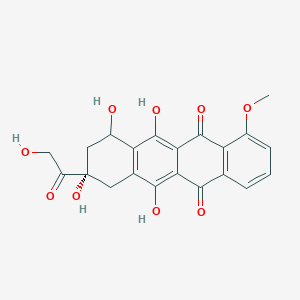
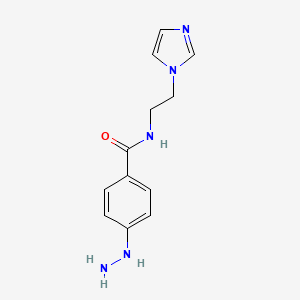
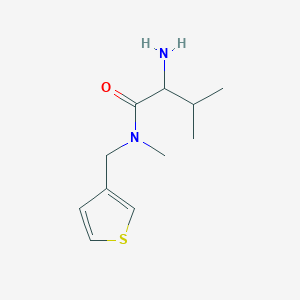
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
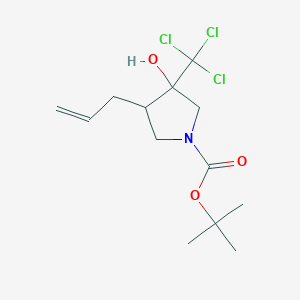
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)

![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
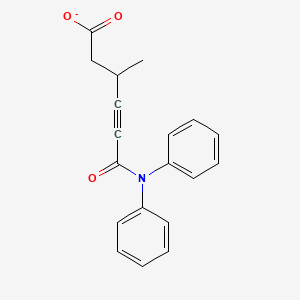
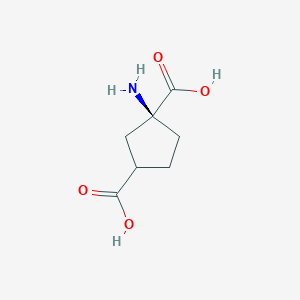
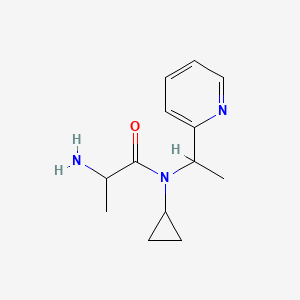
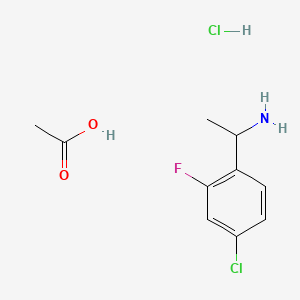
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)
